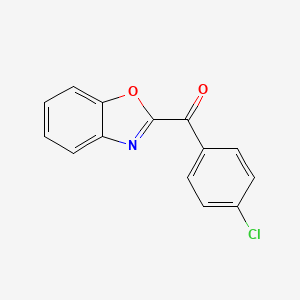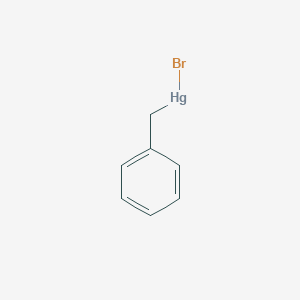
Benzyl(bromo)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(bromo)mercury is an organomercury compound characterized by the presence of a benzyl group attached to a mercury atom, which is further bonded to a bromine atom
準備方法
Synthetic Routes and Reaction Conditions: Benzyl(bromo)mercury can be synthesized through the reaction of benzylmercury chloride with bromine. The reaction typically occurs in an organic solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the bromination of benzylmercury compounds using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is often carried out in a continuous-flow reactor to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions:
Oxidation: Benzyl(bromo)mercury can undergo oxidation reactions, leading to the formation of benzylmercury oxide.
Reduction: Reduction reactions can convert this compound to benzylmercury or other lower oxidation state compounds.
Substitution: The bromine atom in this compound can be substituted by other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Zinc amalgam or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed:
Oxidation: Benzylmercury oxide.
Reduction: Benzylmercury.
Substitution: Benzylmercury iodide or other substituted benzylmercury compounds.
科学的研究の応用
Benzyl(bromo)mercury has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying mercury-binding proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of benzyl(bromo)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the high affinity of mercury for thiol groups, which are commonly found in cysteine residues of proteins .
類似化合物との比較
Benzylmercury chloride: Similar structure but with a chlorine atom instead of bromine.
Benzylmercury iodide: Contains an iodine atom instead of bromine.
Phenylmercury bromide: Contains a phenyl group instead of a benzyl group.
Uniqueness: Benzyl(bromo)mercury is unique due to its specific reactivity and the presence of both a benzyl group and a bromine atom.
特性
CAS番号 |
4109-72-2 |
|---|---|
分子式 |
C7H7BrHg |
分子量 |
371.63 g/mol |
IUPAC名 |
benzyl(bromo)mercury |
InChI |
InChI=1S/C7H7.BrH.Hg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1 |
InChIキー |
RTSWGGZWJRXIFD-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C[Hg]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


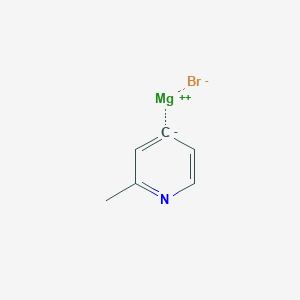

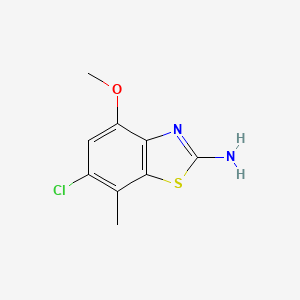
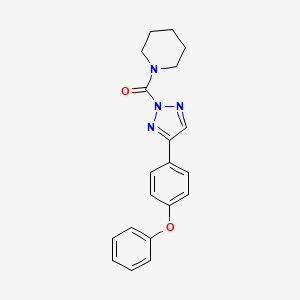

![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
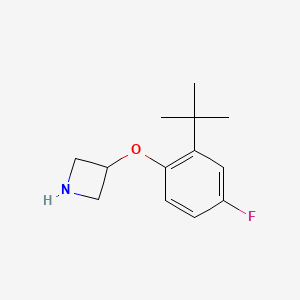
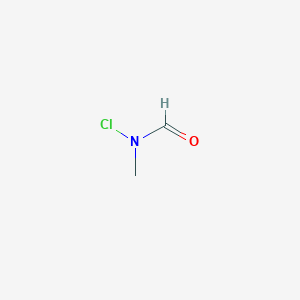
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
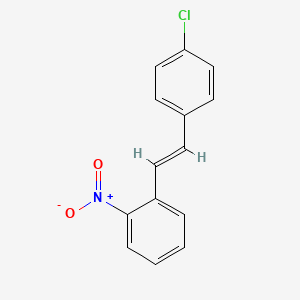
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
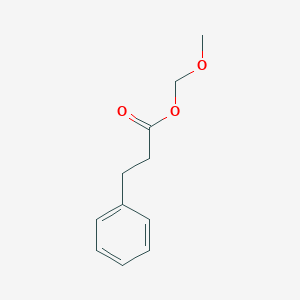
![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
